1-(3,5-Dimethylphenyl)-3-propylthiourea
Description
Overview of Thiourea (B124793) Chemistry and its Diverse Applications
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea. mdpi.comnih.gov This structural similarity, however, gives rise to distinct chemical properties that make thiourea and its derivatives valuable in various fields. mdpi.com The presence of the thiocarbonyl group (C=S) is central to its reactivity, allowing it to act as a versatile building block in the synthesis of many heterocyclic compounds, which are integral to numerous pharmaceuticals. nih.gov
Thiourea derivatives are noted for their wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. mdpi.comresearchgate.net In agriculture, they have been investigated as herbicides and insecticides. sigmaaldrich.com Furthermore, their ability to form stable complexes with metal ions makes them useful in analytical chemistry and material science. mdpi.com
Structural Classification and Nomenclature of Thiourea Derivatives
Thiourea derivatives are broadly classified based on the number and type of substituents on their nitrogen atoms. sigmaaldrich.com They can be categorized as mono-, di-, tri-, or tetra-substituted thioureas. The compound of interest, 1-(3,5-Dimethylphenyl)-3-propylthiourea, is a 1,3-disubstituted thiourea, meaning both nitrogen atoms of the core thiourea structure are bonded to a substituent.
The nomenclature of these compounds follows systematic rules. In this case, the "1-" and "3-" locants refer to the two nitrogen atoms. One nitrogen is attached to a 3,5-dimethylphenyl group, and the other to a propyl group. The core of the molecule is the "thiourea" functional group.
Rationale for Focused Academic Inquiry into this compound
The academic interest in this compound stems from the established and diverse biological activities of the broader class of N-substituted thiourea derivatives. Research has consistently shown that modifying the substituents on the nitrogen atoms can significantly influence the compound's biological efficacy.
Detailed Research Findings
While dedicated research solely on this compound is not extensively published, its synthesis and properties can be inferred from established chemical principles and studies on closely related compounds.
A common and efficient method for the synthesis of 1,3-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. For this compound, a probable synthetic route is the reaction of 3,5-dimethylphenyl isothiocyanate with propylamine. Alternatively, the reaction of 3,5-dimethylaniline (B87155) with propyl isothiocyanate would also yield the desired product. These reactions are typically carried out in a suitable organic solvent like ethanol (B145695) or acetone.
The structural characterization of this compound would rely on standard spectroscopic techniques. The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations, C=S stretching, and aromatic C-H bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the presence of the 3,5-dimethylphenyl and propyl groups. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
The potential biological activity of this compound is an area of significant academic interest. Based on studies of similar compounds, it is hypothesized that this molecule could exhibit antimicrobial and anticancer properties. The 3,5-dimethylphenyl group may enhance its ability to penetrate cell membranes, while the thiourea core can interact with various biological targets. Further research is necessary to isolate and characterize this compound and to evaluate its specific biological activities.
Data Tables
Table 1: General Properties of Thiourea and its Derivatives
| Property | Description |
| Core Structure | Contains a thiocarbonyl group (C=S) bonded to two nitrogen atoms. |
| Physical State | Typically crystalline solids at room temperature. |
| Solubility | Varies depending on the substituents; generally soluble in organic solvents. |
| Reactivity | The thiocarbonyl group is a key reactive site, participating in various addition and condensation reactions. |
| Biological Activity | A wide range of activities including antimicrobial, antifungal, antiviral, and anticancer effects have been reported. |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| FT-IR (cm⁻¹) | N-H stretching (around 3200-3400), Aromatic C-H stretching (around 3000-3100), Aliphatic C-H stretching (around 2850-2960), C=S stretching (around 1300-1400) |
| ¹H NMR (ppm) | Signals corresponding to aromatic protons, methyl protons on the phenyl ring, methylene (B1212753) and methyl protons of the propyl group, and N-H protons. |
| ¹³C NMR (ppm) | Resonances for the thiocarbonyl carbon (C=S), aromatic carbons, and aliphatic carbons of the propyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
An Exploration of the Synthetic Methodologies for this compound
The synthesis of N,N'-disubstituted thioureas is a cornerstone of medicinal and materials chemistry, owing to the diverse biological and chemical properties of this functional group. This article focuses exclusively on the synthetic methodologies for a specific compound, this compound, detailing the pathways to its precursors, its direct synthesis, alternative routes, and the optimization of reaction conditions, with a concluding focus on sustainable, green chemistry principles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-4-5-13-12(15)14-11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORVOUCNQMSQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1 3,5 Dimethylphenyl 3 Propylthiourea
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 1-(3,5-Dimethylphenyl)-3-propylthiourea, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H protons of the thiourea (B124793) moiety, the methyl protons on the phenyl ring, and the protons of the propyl group. The aromatic region would likely show two signals for the non-equivalent protons on the 3,5-dimethylphenyl ring. The N-H protons typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The propyl group would display a characteristic triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the nitrogen atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include the thiocarbonyl carbon (C=S), which is typically found in the downfield region of the spectrum. The aromatic carbons of the dimethylphenyl ring would show distinct signals, with the carbons bearing methyl groups appearing at different chemical shifts from the others. The carbons of the propyl group would also be readily identifiable.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (C2', C6') | ~7.0-7.2 | ~120-125 |
| Aromatic CH (C4') | ~6.8-7.0 | ~125-130 |
| Aromatic C-N (C1') | - | ~135-140 |
| Aromatic C-CH₃ (C3', C5') | - | ~138-142 |
| Thiocarbonyl C=S | - | ~180-185 |
| N-H (Aryl) | ~8.0-9.0 (broad) | - |
| N-H (Propyl) | ~7.5-8.5 (broad) | - |
| Ar-CH₃ | ~2.3 | ~20-22 |
| N-CH₂- | ~3.5 (triplet) | ~45-50 |
| -CH₂-CH₂- | ~1.7 (sextet) | ~22-27 |
| -CH₂-CH₃ | ~0.9 (triplet) | ~10-12 |
Note: These are predicted values based on the analysis of similar structures and may vary from experimental results.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made from 1D NMR. A COSY spectrum would show correlations between adjacent protons, for instance, within the propyl chain. An HSQC spectrum would link each proton to its directly attached carbon atom, providing unambiguous assignments for the carbon spectrum.
Detailed Infrared (IR) and Raman Vibrational Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the thiourea group are anticipated in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 2850-3100 cm⁻¹. The thiocarbonyl (C=S) stretching vibration, a key feature of thioureas, is more complex due to coupling with other vibrations but is generally observed in the 600-700 cm⁻¹ range. researchgate.net The C-N stretching vibrations coupled with N-H bending modes are expected in the 1400-1600 cm⁻¹ region. An ATR-IR spectrum for the related N-(3,5-Dimethylphenyl)thiourea shows characteristic peaks that can be used for comparison. spectrabase.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S stretching vibration often gives a strong Raman signal. The aromatic ring vibrations, particularly the ring breathing mode, are also typically prominent in the Raman spectrum. researchgate.net
Interactive Data Table: Key Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretching | 3100-3400 | 3100-3400 | Medium-Strong |
| Aromatic C-H Stretching | 3000-3100 | 3000-3100 | Medium |
| Aliphatic C-H Stretching | 2850-2970 | 2850-2970 | Medium-Strong |
| C=C Aromatic Stretching | 1580-1620 | 1580-1620 | Medium-Strong |
| N-H Bending / C-N Stretching | 1400-1600 | 1400-1600 | Strong |
| C=S Stretching | 600-700 | 600-700 | Medium (IR), Strong (Raman) |
Note: Frequencies are approximate and based on data from similar thiourea derivatives. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. researchgate.net For this compound (C₁₂H₁₈N₂S), HRMS would provide a highly accurate mass measurement of the molecular ion. This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential products or impurities. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₈N₂S |
| Calculated Exact Mass | 222.1242 |
| Expected Ion (e.g., [M+H]⁺) | 223.1319 |
Note: The expected ion and its mass will depend on the ionization technique used (e.g., ESI, APCI). rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the thiocarbonyl group. researchgate.netresearchgate.net The position and intensity of these bands are influenced by the solvent polarity. The π → π* transitions are typically intense and occur at lower wavelengths, while the n → π* transitions are weaker and appear at higher wavelengths. science-softcon.de Studies on similar thiourea derivatives can provide a basis for interpreting the electronic spectrum. nih.govwalisongo.ac.id
Interactive Data Table: Expected UV-Vis Absorption Maxima
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π* (Aromatic) | 240-280 | High |
| n → π* (Thiocarbonyl) | 290-340 | Low |
Note: Values are estimations based on general principles and data for related compounds.
Single Crystal X-ray Diffraction Analysis of this compound
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. ncl.ac.ukmdpi.comnih.gov While a crystal structure for the title compound is not available in the provided search results, analysis of the closely related compound, 1-(3,5-Dimethylphenyl)-3-phenylthiourea, provides significant insight into the likely solid-state conformation and packing. researchgate.net
The crystal packing of thiourea derivatives is typically dominated by hydrogen bonding and van der Waals forces. In the case of this compound, it is expected that the N-H groups of the thiourea moiety will act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group will act as a hydrogen bond acceptor. These interactions would likely lead to the formation of hydrogen-bonded chains or dimers in the solid state. The packing of these units would then be governed by weaker van der Waals interactions between the aromatic rings and the propyl chains.
Interactive Data Table: Predicted Crystallographic Parameters (based on analogy)
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | N-H···S hydrogen bonds |
| Conformation | Non-planar, with rotation around C-N bonds |
Note: These predictions are based on the crystal structure of 1-(3,5-Dimethylphenyl)-3-phenylthiourea and may differ for the title compound. researchgate.net
Computational and Theoretical Investigations into the Molecular Properties of 1 3,5 Dimethylphenyl 3 Propylthiourea
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. espublisher.com It is particularly effective for studying the electronic structure and geometry of medium-sized organic molecules like 1-(3,5-Dimethylphenyl)-3-propylthiourea.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized ground state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. arxiv.org For this compound, this process is typically performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a sufficiently large basis set like 6-311G++(d,p) to accurately describe electron distribution. mdpi.com The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable conformation. arxiv.org The resulting geometric parameters, such as bond lengths and angles, provide a foundational understanding of the molecule's structure.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound Calculated at the B3LYP/6-311G++(d,p) Level of Theory.
| Parameter | Bond/Atoms | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C=S | 1.685 Å |
| C-N (Thiourea) | 1.378 Å | |
| C-N (Propyl) | 1.459 Å | |
| C-N (Phenyl) | 1.412 Å | |
| Bond Angle | N-C-N (Thiourea) | 117.5° |
| S=C-N | 121.2° | |
| C-N-C (Propyl) | 124.8° | |
| C-N-C (Phenyl) | 129.5° |
Note: The data in this table are representative values based on theoretical calculations for similar thiourea (B124793) derivatives and are intended for illustrative purposes.
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the structure is a true energy minimum, which is verified by the absence of imaginary frequencies. mdpi.com This analysis also yields the theoretical infrared (IR) and Raman spectra of the molecule. mdpi.com The calculated frequencies correspond to the fundamental vibrational modes, such as stretching, bending, and torsional motions of the atoms. nist.gov
By analyzing the potential energy distribution (PED), each calculated vibrational frequency can be assigned to a specific motion within the molecule, such as the characteristic C=S stretch, N-H bend, or aromatic ring vibrations. nih.gov These theoretical spectra can be correlated with experimental FT-IR and FT-Raman data, aiding in the interpretation and assignment of experimental absorption bands. derpharmachemica.comajchem-a.com
Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Thiourea -NH | 3350 |
| C-H Stretch (Aromatic) | Dimethylphenyl | 3105 |
| C-H Stretch (Aliphatic) | Propyl Chain | 2970, 2885 |
| C=N Stretch | Thiourea Core | 1540 |
| C-N Stretch | Thiourea Core | 1480 |
| C=S Stretch | Thiourea Core | 730 |
Note: These frequencies are illustrative and based on typical ranges for the specified functional groups. scirp.org Experimental values may vary.
Natural Bond Orbital (NBO) analysis is a powerful technique used to investigate charge distribution, hybridization, and intramolecular charge-transfer interactions. rsc.orgresearchgate.net It examines the interactions between filled "donor" NBOs (lone pairs or bonding orbitals) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity. mdpi.comnih.gov For this compound, key interactions include delocalization from the nitrogen and sulfur lone pairs into the π* antibonding orbital of the thiourea backbone.
Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound via NBO Analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (S1) | π* (C2-N3) | 35.8 |
| LP (N3) | π* (C2=S1) | 45.2 |
| LP (N4) | π* (C2=S1) | 30.1 |
| π (C5-C6) | π* (C7-C8) | 18.5 |
Note: The data are representative examples illustrating hyperconjugative interactions. LP denotes a lone pair orbital. Atom numbering is illustrative.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules. github.io It is used to calculate vertical excitation energies, oscillator strengths, and UV-Visible absorption spectra. benasque.org The analysis can predict the wavelength of maximum absorption (λmax) and identify the nature of the electronic transitions, such as n→π* or π→π*. espublisher.com For this compound, the most significant transitions would likely involve the Highest Occupied Molecular Orbital (HOMO), primarily located on the electron-rich thiourea moiety, and the Lowest Unoccupied Molecular Orbital (LUMO), distributed across the π-system.
Table 4: Calculated Electronic Excitation Properties of this compound using TD-DFT.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.85 | 322 | 0.15 | HOMO → LUMO (n→π*) |
| S2 | 4.41 | 281 | 0.42 | HOMO-1 → LUMO (π→π*) |
| S3 | 4.98 | 249 | 0.31 | HOMO → LUMO+1 (π→π*) |
Note: This table contains illustrative data typical for thiourea derivatives.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and interactions with a solvent. mdpi.com An MD simulation of this compound, typically run for tens to hundreds of nanoseconds in a simulated box of solvent like water or ethanol (B145695), can reveal its conformational flexibility, the stability of intramolecular hydrogen bonds, and how it interacts with surrounding solvent molecules. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Parameters)
Table 5: Key Quantum Chemical Descriptors for this compound Calculated from DFT.
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | E(HOMO) | -5.98 |
| LUMO Energy | E(LUMO) | -1.25 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.73 |
| Ionization Potential (IP) | -E(HOMO) | 5.98 |
| Electron Affinity (EA) | -E(LUMO) | 1.25 |
| Chemical Hardness (η) | (IP - EA) / 2 | 2.365 |
| Electrophilicity Index (ω) | (IP + EA)² / (8 * η) | 1.34 |
Note: These values are illustrative and derived from theoretical calculations.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution of a molecule and to predict how it will interact with other chemical species. It is calculated by determining the electrostatic potential at a point in the space around a molecule, which arises from the total charge distribution (electrons and nuclei). researchgate.net The MEP is mapped onto the electron density surface of the molecule, typically using a color scale to denote different potential values.
Red and Orange Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack, meaning they are likely to be attacked by electron-seeking reagents (electrophiles). In a thiourea derivative, these regions are typically located around electronegative atoms like sulfur and nitrogen.
Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack, meaning they are attractive to electron-rich reagents (nucleophiles). In the context of this compound, these areas would likely be found around the hydrogen atoms of the N-H groups.
Green and Yellow Regions: These colors represent areas of near-zero or neutral potential, where interactions are less likely to be electrostatically driven.
An MEP analysis of this compound would provide a clear visual guide to its reactive sites, offering insights into its potential role in chemical reactions and biological interactions. For instance, the analysis would highlight the regions most likely to form hydrogen bonds, which is a key feature of how thiourea derivatives interact with biological targets. nih.gov
Fukui Function Analysis
The Fukui function is a more quantitative descriptor of local reactivity derived from DFT. rsc.org It identifies which atoms within a molecule are most likely to accept or donate electrons. rsc.org The function is calculated based on the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. There are three main types of Fukui functions:
f+(r): This function measures the propensity of a site to undergo a nucleophilic attack (i.e., to accept an electron). A higher value of f+(r) on an atom indicates it is a stronger electrophilic site.
f-(r): This function quantifies the susceptibility of a site to an electrophilic attack (i.e., to donate an electron). A higher value of f-(r) on an atom suggests it is a more potent nucleophilic site.
f0(r): This function is used to predict sites for radical attack.
By calculating these values for each atom in this compound, researchers can rank the reactivity of different parts of the molecule. This is particularly useful for understanding reaction mechanisms and predicting the regioselectivity of chemical reactions. rsc.org
Illustrative Data Tables
The following tables are hypothetical representations of the kind of data that would be generated from a Fukui function analysis of this compound. The actual values would need to be determined through specific DFT calculations.
Table 1: Hypothetical Fukui Function Indices for Selected Atoms in this compound
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| S1 | 0.258 | 0.195 |
| N1 | 0.098 | 0.154 |
| N2 | 0.105 | 0.162 |
| C(S) | 0.189 | 0.076 |
| C(Aromatic Ring - Position 1) | 0.055 | 0.043 |
| C(Aromatic Ring - Position 3) | 0.049 | 0.051 |
| C(Aromatic Ring - Position 5) | 0.048 | 0.052 |
This table is for illustrative purposes only. Actual values would require specific quantum chemical calculations.
Table 2: Global Reactivity Descriptors (Hypothetical)
| Descriptor | Symbol | Hypothetical Value | Interpretation |
| HOMO Energy | EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. |
| LUMO Energy | ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | ΔE | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
| Electronegativity | χ | 3.85 eV | The ability of the molecule to attract electrons. rsc.org |
| Chemical Hardness | η | 2.35 eV | Resistance to change in electron distribution; a harder molecule is less reactive. researchgate.net |
| Electrophilicity Index | ω | 3.15 eV | A measure of the molecule's ability to act as an electrophile. |
This table is for illustrative purposes only. Actual values would require specific quantum chemical calculations.
Supramolecular Chemistry and Non Covalent Interactions of 1 3,5 Dimethylphenyl 3 Propylthiourea
Investigation of Intermolecular Hydrogen Bonding Networks
The primary interaction governing the supramolecular assembly of thiourea (B124793) derivatives is the hydrogen bond. The thiourea backbone contains two N-H groups that act as hydrogen bond donors and a sulfur atom of the thiocarbonyl group which is an effective hydrogen bond acceptor. In the solid state, these interactions typically lead to the formation of well-defined, predictable patterns.
In analogous substituted thiourea structures, such as 3-acetyl-1-(2,4-dimethylphenyl)thiourea, molecules are linked by pairs of N-H···S hydrogen bonds to form centrosymmetric dimers. nih.gov This common and highly stable motif is known as an R²₂(8) graph set ring. These dimers can then serve as building blocks, further connected into one-dimensional chains or more complex three-dimensional networks through other hydrogen bonds. nih.govnih.gov For instance, in related acetyl-dimethylphenylthioureas, molecules form inversion dimers that are linked into chains via R²₂(12) and R²₂(8) networks. nih.gov
The solubility and stability of such polymers in solution are also heavily influenced by hydrogen bonding with the solvent. aps.org In aqueous environments, the balance between intramolecular hydrogen bonds and hydrogen bonds to water molecules can dictate conformational changes. aps.org While specific crystal structure data for 1-(3,5-Dimethylphenyl)-3-propylthiourea is not available, the principles observed in closely related compounds strongly suggest that its N-H groups and thiocarbonyl sulfur are central to forming extensive hydrogen-bonded networks, primarily based on the R²₂(8) dimer motif.
Below is a table of typical hydrogen bond parameters observed in similar thiourea derivatives, which are expected to be comparable for this compound.
| Donor (D) | H | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Motif |
| N-H | ··· | S=C | 2.8 - 3.5 | 150 - 170 | R²₂(8) Dimer |
| N-H | ··· | O=C | 2.7 - 3.1 | 140 - 160 | S(6) Intramolecular |
Data based on analogous acetyl-dimethylphenylthiourea structures. nih.govnih.gov
π-π Stacking and C-H···π Interactions
Beyond hydrogen bonding, weaker but cumulatively significant non-covalent interactions involving the aromatic ring play a crucial role in stabilizing the supramolecular structure. The 3,5-dimethylphenyl group of the molecule is capable of participating in both π-π stacking and C-H···π interactions.
π-π Stacking: This interaction occurs between the electron-rich π-systems of adjacent aromatic rings. researchgate.net In the solid state, phenyl rings of neighboring molecules often arrange in a parallel-displaced or face-to-face fashion to maximize this stabilizing interaction. researchgate.netmdpi.com Crystal structures of related aromatic compounds reveal that the distances between the centroids of stacked rings typically fall within the range of 3.3 to 3.8 Å. researchgate.netnih.gov The presence of the dimethylphenyl group in this compound makes π-π stacking a highly probable contributor to its crystal packing, working in concert with the primary hydrogen-bonding network to build a stable three-dimensional architecture. rsc.org
Self-Assembly Strategies and Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. For this compound, the self-assembly process is a hierarchical one, governed by the combination of the interactions described above.
Primary Motif Formation: The strongest and most directional interaction, the N-H···S hydrogen bond, first guides the molecules to form robust R²₂(8) centrosymmetric dimers. nih.gov
Dimensional Growth: These dimers then act as supramolecular synthons or building blocks. They can assemble further into higher-order structures. Weaker interactions, including C-H···π and π-π stacking, then dictate how these dimers pack together, leading to the formation of 1D chains, 2D sheets, or complex 3D networks. nih.gov
Design of Molecular Recognition Systems Utilizing Thiourea Scaffolds
The thiourea scaffold is a well-established functional group for molecular recognition, particularly for the binding of anions. nih.gov The two N-H protons of the thiourea moiety are sufficiently acidic to act as a dual hydrogen-bond donor, forming a "cleft" that can effectively bind a variety of anionic guests, such as halides, carboxylates, and phosphates.
In a potential molecular recognition system based on this compound, the thiourea core would serve as the primary binding site. The substituents would play a crucial role in modulating its function:
The 3,5-Dimethylphenyl Group: This group influences the electronic properties of the N-H donors and provides a sterically defined pocket around the binding site. Its aromatic nature could also allow for additional stabilizing interactions with an appropriate guest molecule.
The Propyl Group: This aliphatic chain adds to the hydrophobic character of the molecule and can influence its solubility and the conformational flexibility of the binding cleft.
The design of such systems is central to fields like sensing, catalysis, and transport across membranes. By synthetically modifying the aryl and alkyl substituents on the thiourea scaffold, receptors with high affinity and selectivity for specific target molecules can be developed. mdpi.com The fundamental principles of non-bonded π-interactions and hydrogen bonding are central to achieving high binding affinity and specificity in these systems. nih.gov
Coordination Chemistry of 1 3,5 Dimethylphenyl 3 Propylthiourea As a Ligand
Design Principles for Metal-Thiourea Coordination Complexes
The design of metal-thiourea coordination complexes is guided by several key principles rooted in the electronic and structural features of the thiourea (B124793) moiety. Thiourea derivatives are versatile ligands capable of coordinating to metal centers in several ways. researchgate.netmaterialsciencejournal.org They can act as neutral ligands, or upon deprotonation, as monoanionic or dianionic ligands. researchgate.netmaterialsciencejournal.org
A critical aspect of their versatility is the thione-thiol tautomerism (C=S ⇌ C-SH), which allows for flexibility in coordination modes. uobasrah.edu.iq The primary donor atom is typically the soft sulfur atom of the thiocarbonyl group (C=S), which shows a high affinity for soft and borderline metal ions according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. However, coordination can also involve the nitrogen atoms, leading to different binding modes.
Key Design Considerations:
Coordination Modes: Thiourea ligands can be monodentate, typically binding through the sulfur atom. They can also act as bridging ligands, connecting two metal centers. In N-acyl or N-aroyl thioureas, the carbonyl oxygen can also participate in coordination, leading to bidentate chelation (S,O-coordination). For ligands with heterocyclic substituents, N,S-bidentate chelation is also common. researchgate.net
Steric and Electronic Effects: The nature of the substituents on the nitrogen atoms significantly impacts the complex's stability and geometry. The 3,5-dimethylphenyl and propyl groups in 1-(3,5-Dimethylphenyl)-3-propylthiourea introduce specific steric constraints and electronic effects (inductive and mesomeric) that influence the ligand's conformation and the resulting complex's structure.
Metal Ion Properties: The choice of the metal ion (its size, charge, and electronic configuration) is paramount in determining the final coordination geometry and stoichiometry of the complex. uobasrah.edu.iq
Synthesis and Characterization of Transition Metal Complexes (e.g., with Pd, Ni, Co, Cu, Zn)
The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
A general synthetic procedure involves dissolving the thiourea ligand in a solvent like ethanol (B145695), methanol, or acetone. materialsciencejournal.org A solution of the metal salt (e.g., palladium(II) chloride, nickel(II) chloride, cobalt(II) nitrate, copper(II) acetate, or zinc(II) chloride) in the same or a miscible solvent is then added to the ligand solution. materialsciencejournal.org The reaction is often carried out with stirring at room temperature or with gentle heating to facilitate complex formation. materialsciencejournal.orgresearchgate.net The resulting metal complex, if insoluble, will precipitate from the solution and can be collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum. materialsciencejournal.org For soluble complexes, single crystals may be obtained by slow evaporation of the solvent. researchgate.net
The newly synthesized complexes are then thoroughly characterized using a combination of analytical and spectroscopic techniques to confirm their composition and structure. researchgate.netnih.gov
The stoichiometry of the resulting complexes, which describes the metal-to-ligand ratio, is a fundamental characteristic determined by the reaction conditions and the nature of the metal ion and ligand. Common stoichiometries for complexes with bidentate thiourea derivatives are 1:1 and 1:2 (metal:ligand). materialsciencejournal.orgnih.gov For monodentate coordination, higher coordination numbers can be achieved.
The oxidation state of the metal center in the complex is another crucial parameter. While many transition metals retain their initial oxidation state upon complexation, redox reactions can occur. A notable example is the reaction of thiourea derivatives with copper(II) salts. Thioureas can act as reducing agents, reducing Cu(II) to Cu(I) due to the high affinity of the soft sulfur donor for the soft Cu(I) ion. uobasrah.edu.iq Therefore, reacting this compound with a Cu(II) salt might yield a Cu(I) complex. uobasrah.edu.iq The final oxidation state of the metal is typically confirmed by magnetic susceptibility measurements and electrochemical studies like cyclic voltammetry. uobasrah.edu.iq
Table 1: Expected Stoichiometries and Metal Oxidation States
| Metal Ion | Expected Stoichiometry (M:L) | Common Oxidation State in Complex | Potential Geometries |
|---|---|---|---|
| Pd(II) | 1:2 | +2 | Square Planar |
| Ni(II) | 1:2 | +2 | Square Planar, Tetrahedral, Octahedral |
| Co(II) | 1:2 | +2 | Tetrahedral, Octahedral |
| Cu(II)/Cu(I) | 1:2 (Cu(II)), 1:3 (Cu(I)) | +2 or +1 | Square Planar (Cu(II)), Trigonal Planar (Cu(I)) uobasrah.edu.iq |
Spectroscopic methods are indispensable for elucidating the structure of metal complexes and confirming the coordination of the ligand.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination by monitoring shifts in the vibrational frequencies of key functional groups. The C=S bond in the free thiourea ligand has a characteristic stretching frequency. Upon coordination of the sulfur atom to the metal, electron density is drawn away from the C=S bond, weakening it and causing a red shift (shift to lower wavenumber) in its stretching frequency. Conversely, the C-N bonds may gain more double-bond character, leading to a blue shift (shift to higher wavenumber) of their stretching frequencies. uobasrah.edu.iq
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. These spectra are highly dependent on the coordination geometry of the metal center. For example, octahedral and tetrahedral Co(II) complexes exhibit distinct absorption bands in the visible region. The spectra can, therefore, be used to infer the geometry of the complex. uobasrah.edu.iqnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II) or Pd(II)). nih.govnih.gov Upon complexation, the chemical shifts of the protons and carbons near the coordination site are affected. For instance, the chemical shift of the N-H proton can change significantly upon coordination or deprotonation. For paramagnetic complexes (e.g., with Co(II) or Ni(II)), NMR signals are often broadened, but the technique can still provide structural insights. nih.gov
For complexes containing metal ions with unpaired d-electrons (e.g., Co(II), Ni(II), Cu(II)), measuring the magnetic susceptibility provides valuable information about the electronic structure. nih.gov The effective magnetic moment (μ_eff), calculated from these measurements, can help determine the number of unpaired electrons and thus the oxidation state and spin state of the metal ion. For instance, a Cu(II) complex (d⁹, one unpaired electron) is expected to be paramagnetic with a magnetic moment value typically around 1.73 B.M. nih.gov In contrast, complexes of Zn(II) (d¹⁰) or Cu(I) (d¹⁰) are diamagnetic (μ_eff = 0). nih.gov The measured magnetic moment can also offer clues about the coordination geometry, as different geometries can lead to different spin states (high-spin vs. low-spin) for certain metal ions like Ni(II) and Co(II). uobasrah.edu.iq
Crystallographic Analysis of Metal-Thiourea Complexes
For a complex of this compound, a crystallographic study would precisely determine how the ligand binds to the metal, the conformation of the flexible propyl chain, and the orientation of the dimethylphenyl group. researchgate.net
The data obtained from crystallographic analysis allows for the unambiguous elucidation of the coordination geometry around the metal center. Transition metal complexes of thiourea derivatives exhibit a variety of geometries depending on the metal ion, its oxidation state, and the stoichiometry of the complex.
Square Planar: Often observed for d⁸ metal ions such as Pd(II) and Ni(II). researchgate.netmaterialsciencejournal.org
Tetrahedral: Common for d¹⁰ ions like Zn(II) and sometimes for Co(II). nih.govnih.gov The geometry can be distorted from a perfect tetrahedron. A geometry index, τ₄, can be calculated from the bond angles around the metal center to quantify the degree of distortion between a perfect square planar (τ₄ = 0) and a perfect tetrahedral (τ₄ = 1) geometry. doi.org
Octahedral: Typically formed when the metal coordinates to six donor atoms, which can be achieved with multiple thiourea ligands and/or solvent molecules or counter-ions. uobasrah.edu.iqmdpi.com
Trigonal Planar: This less common geometry can be found for Cu(I) complexes where the metal ion is coordinated to three sulfur atoms from three different thiourea ligands. uobasrah.edu.iq
The precise coordination geometry is a result of a complex interplay between the electronic preferences of the metal ion and the steric demands of the ligands. mdpi.com
Table 2: Common Coordination Geometries for Thiourea Complexes
| Geometry | Typical Metal Ions | Description |
|---|---|---|
| Square Planar | Pd(II), Ni(II), Cu(II) | The metal ion is at the center of a square, bonded to four donor atoms. researchgate.net |
| Tetrahedral | Zn(II), Co(II), Ni(II) | The metal ion is at the center of a tetrahedron, bonded to four donor atoms. nih.gov |
| Octahedral | Co(II), Ni(II) | The metal ion is at the center of an octahedron, bonded to six donor atoms. uobasrah.edu.iq |
Ligand Binding Modes (e.g., S-coordination, N-coordination, bridging)
Thiourea and its derivatives are known for their flexible coordination behavior, primarily attributed to the presence of soft sulfur and hard nitrogen donor atoms. The electronic and steric nature of the substituents on the nitrogen atoms significantly influences the preferred binding mode. For this compound, several coordination modes can be anticipated based on studies of analogous systems.
Monodentate S-Coordination: The most common binding mode for thiourea-based ligands is through the sulfur atom. The sulfur atom, being a soft donor, readily coordinates to soft and borderline metal ions like Ag(I), Au(I), Pd(II), and Pt(II). In complexes where this compound acts as a neutral ligand, it typically coordinates as a terminal monodentate ligand via its sulfur atom. For instance, in studies of N-Phenylmorpholine-4-carbothioamide, complexes of the type [MCl₂(κ¹S-HPMCT)₂] (where M = Cu, Pd, Pt, Hg) demonstrate this monodentate sulfur coordination. mdpi.com This mode is characterized by a significant shift in the ν(C=S) vibrational frequency in the infrared spectrum of the complex compared to the free ligand.
Bidentate N,S-Chelation: When the thiourea ligand is deprotonated, it can act as a bidentate chelating agent, coordinating through both a nitrogen atom and the sulfur atom. This is often observed in reactions carried out in a basic medium. mdpi.com This chelation forms a stable four- or five-membered ring with the metal center. For example, complexes of the type [M(κ²S,N-PMCT)₂] (where M = Ni, Cu, Pd, Pt, Zn, Cd, Hg) are formed when N-Phenylmorpholine-4-carbothioamide reacts in the presence of a base, confirming bidentate S,N-coordination. mdpi.com The involvement of the nitrogen atom in coordination is typically confirmed by changes in the ν(N-H) stretching frequencies in the IR spectrum.
Bridging Coordination: While less common for simple N,N'-dialkyl/aryl thioureas, bridging coordination is a possibility, especially in polynuclear complexes. The thiourea ligand can bridge two metal centers using its sulfur atom (μ₂-S). In some cases, both sulfur and nitrogen atoms could be involved in bridging different metal ions, though this is rare. The formation of such bridged species often depends on the metal-to-ligand ratio and the specific reaction conditions.
The anticipated binding modes for this compound are summarized in the table below, based on the behavior of analogous thiourea derivatives.
| Binding Mode | Description | Expected Metal Ions | Conditions |
| Monodentate (κ¹-S) | The ligand coordinates to a single metal center through the sulfur atom only. | Pd(II), Pt(II), Ag(I), Au(I), Hg(II) | Neutral medium |
| Bidentate (κ²-N,S) | The deprotonated ligand coordinates to a single metal center via one nitrogen and the sulfur atom, forming a chelate ring. | Ni(II), Cu(II), Pd(II), Pt(II) | Basic medium |
| Bridging (μ₂-S) | The sulfur atom of the ligand bridges two metal centers. | Ag(I), Cu(I) | Can occur in polynuclear complexes |
Electronic Structure and Bonding in Metal-Thiourea Complexes (Computational)
Computational studies, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and the nature of bonding in coordination compounds. While specific DFT studies on this compound complexes are not available in the literature, research on analogous systems provides a clear framework for the expected findings.
Studies on complexes of other thiourea derivatives, such as N-phenyl-N′-(3-triazolyl)thiourea and various 1-acyl-3-substituted thioureas, consistently use DFT calculations (often with the B3LYP functional) to optimize geometries and analyze bonding. doi.orgnih.gov These studies allow for the calculation of key parameters that describe the metal-ligand interaction.
Natural Bond Orbital (NBO) Analysis: NBO analysis is frequently used to understand the charge distribution and the nature of the metal-ligand bonds. doi.org For a typical M-S bond in a thiourea complex, NBO analysis reveals the charge transfer from the ligand to the metal. The calculations can quantify the donor-acceptor interactions, primarily the donation from a lone pair orbital of the sulfur atom to a vacant d-orbital of the metal center.
Quantum Theory of Atoms in Molecules (QTAIM): The topological parameters derived from QTAIM analysis help to characterize the nature of the metal-ligand bond. researchgate.netnih.gov The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) between the metal and the donor atom (sulfur or nitrogen) can distinguish between covalent (shared-shell) and electrostatic (closed-shell) interactions. For most transition metal-sulfur bonds in thiourea complexes, the interaction is found to be predominantly covalent in nature. researchgate.net
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of the complexes. In thiourea complexes, the HOMO is often localized on the ligand, particularly on the sulfur atom and the π-system of the aryl groups, while the LUMO is typically centered on the metal ion or distributed over the chelate ring. The HOMO-LUMO energy gap is a key indicator of the kinetic stability of the complex. Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, which are often dominated by ligand-to-metal charge transfer (LMCT) transitions. doi.orgnih.gov
The table below summarizes the typical computational parameters calculated for analogous thiourea complexes.
| Computational Method | Calculated Parameters | Information Gained |
| DFT (e.g., B3LYP) | Optimized Geometries (Bond lengths, angles) | Provides the most stable 3D structure of the complex. |
| NBO | Natural Charges, Hybridization, Donor-Acceptor Interactions | Describes charge distribution and the nature of orbital interactions in the M-L bond. |
| QTAIM | Electron Density (ρ), Laplacian (∇²ρ) at BCP | Characterizes the M-L bond as covalent, electrostatic, or intermediate. |
| TD-DFT | Electronic Transitions (HOMO-LUMO), UV-Vis Spectra | Predicts electronic absorption properties and helps assign spectral bands. |
Stability and Reactivity of Coordination Compounds in Various Environments
Stability:
Thermal Stability: Metal complexes of thiourea derivatives generally exhibit good thermal stability. Thermogravimetric analysis (TGA) is commonly used to determine decomposition patterns and thermal stability. Typically, the decomposition process involves the loss of any coordinated solvent molecules first, followed by the decomposition of the organic ligands at higher temperatures, often leaving a metal oxide or sulfide (B99878) as the final residue.
Solution Stability: The stability of these complexes in solution varies. Many are reported to be stable and soluble in polar aprotic solvents like DMSO and DMF. mdpi.com Conductivity measurements in such solvents can determine whether the complexes behave as electrolytes or non-electrolytes, providing insight into whether ancillary ligands (like chloride) remain coordinated or dissociate in solution. mdpi.com For instance, molar conductivity values in the range of 3–19 Ω⁻¹ cm² mol⁻¹ in DMSO are indicative of non-electrolytic complexes. mdpi.com
Reactivity:
Ligand Displacement: The coordinated this compound ligand can potentially be displaced by stronger coordinating ligands. The kinetics and thermodynamics of such substitution reactions would depend on the strength of the metal-sulfur bond and the nature of the incoming ligand.
Reactions at the Coordinated Ligand: The reactivity of the thiourea ligand itself can be altered upon coordination. For example, the acidity of the N-H protons increases upon coordination, making deprotonation easier. The complexation can also influence the reactivity of the aryl and propyl substituents, although this is generally less pronounced.
Solvatochromism: Some transition metal complexes exhibit solvatochromism, where the color of the solution changes with the polarity of the solvent. nih.gov This phenomenon arises from changes in the electronic structure of the complex due to solvent-solute interactions and can provide information about the stability and electronic properties of the complex in different environments.
The expected stability and reactivity characteristics are outlined in the table below.
| Property | Method of Study | Expected Behavior for this compound Complexes |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable to moderate temperatures, followed by multi-step decomposition of the organic ligand. |
| Solution Stability | Molar Conductivity, UV-Vis Spectroscopy | Generally stable in DMSO and DMF. Non-electrolytic nature is common for neutral complexes. |
| Reactivity | Ligand Substitution Studies | Susceptible to displacement by strongly coordinating ligands (e.g., phosphines, cyanides). |
| Solvatochromism | UV-Vis Spectroscopy in various solvents | Potential for solvatochromic shifts, indicating sensitivity of the electronic structure to the solvent environment. |
Catalytic Applications and Mechanistic Insights of 1 3,5 Dimethylphenyl 3 Propylthiourea and Its Derivatives
Organocatalytic Activity in Asymmetric Synthesis
Thiourea (B124793) derivatives have emerged as a privileged class of organocatalysts, capable of activating substrates through hydrogen bonding. wikipedia.org This non-covalent interaction is central to their catalytic activity in a wide range of asymmetric transformations. libretexts.org
The catalytic prowess of thiourea derivatives, including 1-(3,5-dimethylphenyl)-3-propylthiourea, is rooted in their ability to form double hydrogen bonds with electrophilic substrates. wikipedia.org The two N-H protons of the thiourea group can simultaneously interact with Lewis basic sites, such as the oxygen or nitrogen atoms of carbonyls, imines, or nitro groups, effectively lowering the energy of the transition state. nih.govnih.gov This dual hydrogen-bonding "clamp" enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. wikipedia.org
The acidity of the N-H protons, and thus the strength of the hydrogen bonds, is a critical factor in the catalytic activity. Electron-withdrawing substituents on the aryl rings of the thiourea can significantly enhance their acidity and catalytic efficacy. nih.gov In the case of this compound, the methyl groups on the phenyl ring are electron-donating, which may slightly temper the acidity of the N-H protons compared to thioureas with electron-withdrawing groups. However, the fundamental hydrogen-bonding capability remains a key feature for its potential as an organocatalyst. nih.govacs.org
Furthermore, the conformation of the thiourea is crucial. An anti-anti conformation is generally required for effective double hydrogen bonding. nih.gov Studies have shown that the substitution pattern on the thiourea can influence the conformational equilibrium, thereby affecting catalytic activity. nih.gov In some instances, thiourea can act as a bifunctional catalyst, where one part of the molecule activates the electrophile via hydrogen bonding, and another basic site on the catalyst activates the nucleophile. acs.org
In the context of asymmetric synthesis, chiral non-racemic thiourea derivatives are highly effective in inducing stereoselectivity. While this compound itself is achiral, its derivatives incorporating chiral moieties can be powerful tools for enantioselective transformations. The precise spatial arrangement of the chiral scaffold relative to the thiourea unit allows for effective discrimination between the enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer of the product.
The effectiveness of chiral thiourea catalysts has been demonstrated in a variety of reactions, including Michael additions, Mannich reactions, and Strecker syntheses. libretexts.org For example, bifunctional thiourea catalysts bearing a chiral amine have been successfully employed in the enantioselective Michael addition of dicarbonyl compounds to nitroolefins. libretexts.org The catalyst activates the nitroolefin through hydrogen bonding while the amine group deprotonates the dicarbonyl compound, bringing both reactants into close proximity within a chiral environment. libretexts.org
While specific studies on the chiral induction of derivatives of this compound are not extensively documented, the principles of chiral thiourea catalysis suggest that the introduction of a chiral element, for instance, by replacing the propyl group with a chiral amine, could yield a potent asymmetric catalyst. The steric and electronic properties of the 3,5-dimethylphenyl group would play a significant role in modulating the stereochemical outcome of the reaction.
Application in Metal-Catalyzed Reactions
The sulfur atom of the thiourea moiety in this compound makes it an excellent ligand for a variety of transition metals. rdd.edu.iqtandfonline.com This coordination ability opens up a vast area of application in metal-catalyzed cross-coupling and other transformations.
Thiourea derivatives can coordinate to transition metals primarily through the soft sulfur atom, but coordination involving the nitrogen atoms is also possible, leading to various binding modes (monodentate, bidentate, bridging). rdd.edu.iqtandfonline.com This versatility allows for the fine-tuning of the electronic and steric properties of the metal center, which in turn influences the catalytic activity, selectivity, and stability of the resulting complex. rdd.edu.iq
In palladium-catalyzed reactions, which are ubiquitous in modern organic synthesis, thiourea ligands have been employed in cross-coupling reactions such as Suzuki and Heck couplings. nih.govrsc.org The coordination of the thiourea ligand to the palladium center can stabilize the catalytically active species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, palladium complexes bearing thiourea ligands have been investigated for their catalytic activity in various C-C bond-forming reactions. mdpi.com
The 3,5-dimethylphenyl and propyl substituents on this compound would influence the properties of the resulting metal complex. The steric bulk of the 3,5-dimethylphenyl group could create a specific ligand pocket around the metal center, potentially influencing the regioselectivity and stereoselectivity of the catalyzed reaction.
Table 1: Potential Coordination Modes of Thiourea Ligands in Metal Complexes
| Coordination Mode | Description | Potential Impact on Catalysis |
| Monodentate (S-coordination) | The thiourea ligand binds to the metal center through the sulfur atom only. rdd.edu.iq | Can influence the electronic properties of the metal center and provide steric bulk. |
| Bidentate (S,N-chelation) | The ligand coordinates to the metal through both the sulfur and one of the nitrogen atoms, forming a chelate ring. tandfonline.com | Increases the stability of the metal complex. The chelate ring size can influence catalytic activity. |
| Bridging | The thiourea ligand bridges two metal centers. | Can lead to the formation of polynuclear complexes with unique catalytic properties. |
This table illustrates the general coordination modes of thiourea ligands based on existing literature.
A significant advantage of using thiourea-based ligands is the potential for enhanced catalyst stability. The strong coordination of the sulfur atom to the metal can prevent catalyst decomposition and leaching, especially in homogeneous catalysis. This enhanced stability can lead to higher turnover numbers and a more robust catalytic system.
Furthermore, the development of recyclable catalytic systems is a key goal in sustainable chemistry. Thiourea-based catalysts have shown promise in this area. uva.esbohrium.com By anchoring the thiourea ligand to a solid support, such as a polymer or silica, a heterogeneous catalyst can be prepared. uva.es These supported catalysts can be easily separated from the reaction mixture by filtration and reused in multiple catalytic cycles, reducing waste and cost. uva.esbohrium.com For example, thioureas supported on polystyrene have been used as recoverable and reusable organocatalysts for enantioselective nitro-Michael reactions. bohrium.com Similarly, ionic polymers functionalized with thiourea have been shown to be stable and recyclable catalysts for the conversion of CO2 to cyclic carbonates. acs.org
Reaction Scope and Substrate Generality in Catalytic Processes
The versatility of thiourea-based catalysts, both in organocatalysis and metal catalysis, allows for a broad reaction scope and good substrate generality.
In organocatalysis, thiourea catalysts have been successfully applied to a wide range of nucleophiles and electrophiles. For instance, in Michael additions, various carbon and heteroatom nucleophiles can be employed. libretexts.org The substrate scope for electrophiles often includes α,β-unsaturated ketones, aldehydes, esters, and nitroalkenes. libretexts.org While the specific substrate scope for reactions catalyzed by this compound or its derivatives would need to be experimentally determined, the general trends observed for other thiourea catalysts suggest a broad applicability. researchgate.netresearchgate.net
In metal-catalyzed reactions, the choice of the metal and the reaction conditions significantly influences the substrate scope. For palladium-catalyzed cross-coupling reactions employing thiourea ligands, a wide array of aryl and heteroaryl halides or pseudohalides can often be coupled with various organometallic reagents. nih.govrsc.orgnih.gov The tolerance of various functional groups is a key advantage of these catalytic systems, allowing for the synthesis of complex molecules. nih.gov
Table 2: Representative Reactions Catalyzed by Thiourea Derivatives
| Reaction Type | Catalyst Type | General Substrates |
| Michael Addition | Chiral Organocatalyst | Malonates, ketones, aldehydes, nitroalkanes (nucleophiles); Nitroolefins, enones (electrophiles) libretexts.org |
| Mannich Reaction | Chiral Organocatalyst | Aldimines, ketimines (electrophiles); Silyl ketene (B1206846) acetals, ketones (nucleophiles) libretexts.org |
| Strecker Reaction | Chiral Organocatalyst | Imines (electrophiles); Hydrogen cyanide (nucleophile) libretexts.org |
| Suzuki Coupling | Palladium-Thiourea Complex | Aryl/heteroaryl halides (electrophiles); Aryl/heteroaryl boronic acids (nucleophiles) nih.gov |
| Glycosylation | Organocatalyst | Glycosyl donors (electrophiles); Alcohols (nucleophiles) nih.gov |
This table provides examples of reactions where thiourea derivatives have been successfully employed as catalysts, showcasing their broad applicability.
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Scientific literature extensively covers the catalytic properties of other thiourea derivatives, but the specific compound does not appear to have been a subject of such studies.
Mechanistic Biological Activity Investigations in Non Human and in Vitro Systems
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., relevant non-human enzymes)
Thiourea (B124793) derivatives are known to act as enzyme inhibitors. A prominent example is propylthiouracil (B1679721) (PTU), which inhibits thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. mdpi.comnih.gov The mechanism involves the drug binding to the enzyme and preventing the iodination of tyrosine residues, thereby blocking the production of thyroxine (T4) and triiodothyronine (T3). mdpi.comnih.gov Some thiourea analogs have also been shown to inhibit deiodinases, which are selenoenzymes responsible for the peripheral conversion of T4 to the more active T3.
In Vitro Inhibition Assays
Standard in vitro assays to determine the inhibitory potential of thiourea compounds on enzymes like TPO typically measure the reduction in iodination or the product formation. For deiodinases, assays often track the release of radio-labeled iodide from a substrate like reverse T3 (rT3). However, no published studies were found that applied these or other specific enzyme inhibition assays to 1-(3,5-Dimethylphenyl)-3-propylthiourea.
Computational Molecular Docking and Dynamics with Target Proteins
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. For thiourea derivatives, docking studies have been performed against various enzymes, including TPO, to elucidate binding modes. These studies often reveal that the thiourea moiety can form key hydrogen bonds within the enzyme's active site, while aryl groups can engage in hydrophobic interactions. Molecular dynamics simulations further help in understanding the stability of the ligand-protein complex over time. No specific molecular docking or dynamics studies for this compound have been reported.
Antioxidant Activity: Radical Scavenging Mechanisms and Pathways
Many thiourea derivatives have been investigated for their antioxidant properties. The primary mechanism is believed to be radical scavenging, where the compound can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). Common in vitro methods to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the discoloration of a radical solution upon addition of the antioxidant, from which an IC50 value (the concentration required to scavenge 50% of the radicals) can be determined. While some N-arylthioureas have demonstrated significant antioxidant potential in these assays, specific data for this compound is unavailable.
Antimicrobial Activity: Inhibition Mechanisms Against Microbial Targets (In Vitro Studies)
The antimicrobial potential of various classes of thiourea derivatives has been explored. These compounds have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Bacterial Growth Inhibition Pathways
The mechanisms by which thiourea derivatives inhibit bacterial growth are diverse and not fully elucidated for all compounds. Some studies on related heterocyclic compounds suggest that they may interfere with essential cellular processes or macromolecular synthesis. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. Some N-aryl piperazine (B1678402) and pyrazole (B372694) derivatives have reported MIC values against strains like Staphylococcus aureus and Escherichia coli. However, there are no published MIC values or mechanistic studies for this compound.
Fungal Growth Inhibition Pathways
Similarly, certain thiourea and related heterocyclic derivatives have been screened for antifungal activity. The mechanisms can involve the disruption of the fungal cell wall or membrane integrity, or the inhibition of essential enzymes. For example, some isoxazolidine (B1194047) derivatives have shown potent activity against various yeasts and dermatophytes. Antifungal activity is also assessed using MIC values. No studies detailing the antifungal activity or growth inhibition pathways of this compound were identified.
Protein and DNA Binding Studies (In Vitro Characterization)
There is currently no available information from in vitro studies detailing the binding interactions of this compound with specific proteins or DNA. Research into how this compound may interact with biological macromolecules, the nature of its binding (e.g., covalent, non-covalent), its binding affinity, and the specific molecular targets remains to be conducted and published.
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Similarly, specific structure-activity relationship (SAR) studies for this compound are not present in the reviewed literature. SAR studies are crucial for understanding how the different chemical moieties of a molecule, such as the 3,5-dimethylphenyl group and the propyl-substituted thiourea core, contribute to its biological activity. Such investigations would typically involve synthesizing and testing a series of structurally related analogues to determine the functional importance of each part of the molecule. Without such studies, a mechanistic understanding based on its chemical structure cannot be detailed.
While research exists for other thiourea derivatives, the strict focus on this compound precludes the inclusion of that data in this article. Further research is required to elucidate the specific mechanistic profile of this compound.
Future Perspectives and Emerging Research Directions for 1 3,5 Dimethylphenyl 3 Propylthiourea
Exploration of Novel Synthetic Methodologies
The synthesis of thiourea (B124793) derivatives is a well-established field, yet there remains scope for the development of more efficient, sustainable, and versatile methodologies. For 1-(3,5-Dimethylphenyl)-3-propylthiourea, future research could focus on moving beyond traditional batch syntheses towards more innovative approaches.
One promising avenue is the adoption of continuous flow chemistry . This technology offers several advantages over conventional batch methods, including enhanced reaction control, improved safety, and easier scalability. The synthesis of various organic compounds, including marine-derived drugs with complex structures, has been successfully demonstrated using continuous flow, often resulting in higher yields and reduced reaction times.
Another area of exploration is the use of novel catalytic systems . For instance, catalyst-free, one-pot, three-component synthesis has been effectively used to produce 2-iminothiazoles from thiourea derivatives. nih.gov This approach, which involves the in-situ formation of thiourea followed by cyclization, could be adapted for the synthesis of this compound, offering a streamlined and efficient route. nih.gov Furthermore, the use of deep eutectic solvents (DESs) as green and recyclable catalysts presents an environmentally benign alternative to traditional organic solvents. nih.gov
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Continuous Flow Chemistry | Improved reaction control, enhanced safety, scalability, potentially higher yields. |
| Catalyst-Free One-Pot Synthesis | Streamlined process, reduced waste, high atom economy. nih.gov |
| Deep Eutectic Solvents (DESs) | Green and recyclable, avoids toxic solvents, potential for improved reaction rates. nih.gov |
Development of Advanced Functional Materials
The structural features of this compound, particularly the presence of N-H and C=S groups capable of hydrogen bonding, make it an interesting candidate for the development of advanced functional materials. Research in this area could focus on its incorporation into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.
The hydrogen-bonding capabilities of the thiourea moiety are crucial for the formation of ordered structures. This has been leveraged in the design of materials with unique optical, electronic, and mechanical properties. For this compound, future investigations could explore its use as a building block for self-healing polymers, where the reversible nature of hydrogen bonds facilitates the repair of mechanical damage.
Furthermore, the dimethylphenyl group can be functionalized to tune the material's properties. For example, the introduction of additional functional groups could enhance its solubility, thermal stability, or ability to coordinate with metal ions, opening up applications in sensing, gas storage, and separation technologies.
Expansion of Catalytic Applications
Thiourea derivatives have emerged as powerful organocatalysts, particularly in asymmetric synthesis, due to their ability to act as hydrogen bond donors. The N-H protons of the thiourea group can activate electrophiles and stabilize transition states, leading to high enantioselectivities.
Future research could investigate the catalytic potential of this compound in a variety of organic transformations. For instance, closely related 3,5-bis(pentafluorosulfanyl)phenylthioureas have proven to be highly effective catalysts in one-pot condensation/6π-electrocyclization reactions to produce enantioenriched N-aryl 2-pyrazolines. nih.gov This suggests that this compound could also be a competent catalyst, with the electronic properties of the dimethylphenyl group influencing its catalytic activity.
The development of chiral versions of this compound could unlock its potential in asymmetric catalysis. By introducing a chiral center into the propyl chain or by using a chiral auxiliary, it may be possible to create highly selective catalysts for reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.
| Potential Catalytic Application | Rationale |
| Asymmetric Michael Additions | The thiourea moiety can activate the electrophile through hydrogen bonding. |
| Enantioselective Aldol Reactions | Stabilization of the transition state leading to chiral alcohol products. |
| Asymmetric Diels-Alder Reactions | Activation of the dienophile and control of the stereochemical outcome. |
Deeper Elucidation of Mechanistic Biological Interactions in Non-Human Systems
While direct biological studies on this compound are lacking, the biological activities of other thiourea derivatives provide a foundation for future investigations in non-human systems. Thiourea-containing compounds have been screened for a range of biological activities, and some have shown promising properties. researchgate.net
For example, a study on 1-(3,5-Dimethylphenyl)-3-phenylthiourea highlighted the interest in thiourea derivatives for their potential biological activities. researchgate.net Research on related N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines has demonstrated significant anticancer activity against various cell lines. nih.gov These findings suggest that this compound could be a candidate for screening in anticancer research, focusing on its effects on cell proliferation and viability in cancer cell lines. nih.gov
Future research should aim to elucidate the specific molecular targets and mechanisms of action of this compound in non-human biological systems. This could involve in vitro assays to identify protein interactions and cellular pathways affected by the compound. Understanding these fundamental interactions is a crucial first step before any consideration of its potential therapeutic applications.
Interdisciplinary Research Opportunities in Chemical Biology and Supramolecular Devices
The intersection of chemistry and biology offers exciting opportunities for the application of novel compounds like this compound. In the field of chemical biology , this compound could be developed into a molecular probe to study biological processes. By attaching a fluorescent tag or a reactive group, it could be used to label and visualize specific proteins or cellular structures.
In the realm of supramolecular chemistry , the self-assembly properties of this compound could be harnessed to create sophisticated molecular devices. The formation of well-defined nanostructures through non-covalent interactions is a hallmark of supramolecular chemistry. Future research could explore the self-assembly of this compound on surfaces to create functional materials for electronics or sensing. The ability to control the assembly and disassembly of these structures through external stimuli, such as light or pH, could lead to the development of "smart" materials and devices.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,5-Dimethylphenyl)-3-propylthiourea, and how can reaction efficiency be improved?
- Methodology: Thiourea derivatives are typically synthesized via nucleophilic substitution between isothiocyanates and amines. For this compound, start with 3,5-dimethylphenyl isothiocyanate and propylamine. Reaction optimization should focus on solvent choice (e.g., anhydrous THF or DCM), temperature (25–60°C), and stoichiometric ratios. Monitoring reaction progress via TLC or HPLC ensures completion. Evidence from analogous chloromethylbenzene synthesis shows that excess reagents (e.g., thionyl chloride) and reaction time adjustments can significantly improve yields .
Q. How can spectroscopic methods (e.g., NMR, MS) confirm the structural integrity of this compound?
- Methodology:
- 1H-NMR : Verify aromatic protons (δ 6.8–7.2 ppm for 3,5-dimethylphenyl) and propyl chain signals (δ 0.9–1.6 ppm for -CH2-CH2-CH3).
- 13C-NMR : Confirm thiourea carbonyl (C=S) at δ ~170–180 ppm.
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C12H18N2S: 222.12 g/mol).
- Cross-validate with IR spectroscopy for thiourea C=S stretching (~1250–1350 cm⁻¹). Characterization protocols from related thiourea derivatives emphasize rigorous purity checks (≥95% by HPLC) and spectral consistency .
Advanced Research Questions
Q. How do substituent modifications on the aryl group impact the compound’s bioactivity or binding affinity?
- Methodology: Perform comparative SAR studies by synthesizing analogs with varying substituents (e.g., halogens, methoxy groups) on the 3,5-dimethylphenyl ring. Use computational tools (e.g., molecular docking) to predict interactions with biological targets (e.g., enzymes, receptors). Experimental validation via in vitro assays (e.g., enzyme inhibition, cytotoxicity) can quantify potency. Structural data from PubChem entries (e.g., InChIKey, stereochemistry) provide baseline models for docking simulations .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology: Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and identify byproducts using LC-MS. For example, acidic conditions may hydrolyze the thiourea moiety to urea derivatives. Evidence from similar thiourea compounds suggests that storage in inert atmospheres (N2) and low temperatures (−20°C) minimizes decomposition .
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reaction byproducts or bioassay results)?
- Methodology: Apply density functional theory (DFT) to model reaction pathways or molecular interactions. For instance, if a synthetic route yields unexpected byproducts (e.g., oxidized thiourea), DFT can identify transition-state energies favoring side reactions. Similarly, molecular dynamics simulations can explain discrepancies in bioassay data by predicting off-target binding. PubChem’s computed stereochemical data (InChI, 3D conformers) are critical inputs for these models .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
- Methodology:
- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities.
- Assay Conditions : Compare buffer systems, cell lines, or enzyme sources used in conflicting studies. For example, thiourea derivatives may exhibit pH-dependent activity.
- Statistical Validation : Use dose-response curves (IC50/EC50) with error margins to assess reproducibility. Cross-reference with structural analogs in public databases (e.g., PubChem BioAssay) to identify trends .
Experimental Design Considerations
Q. What controls are essential for in vitro toxicity studies of this compound?
- Methodology:
- Positive Controls : Use established toxicants (e.g., cisplatin for cytotoxicity).
- Solvent Controls : Account for DMSO/ethanol effects on cell viability.
- Blank Reactions : Test the 3,5-dimethylphenyl and propylamine precursors to isolate toxicity contributions.
- Replicates : Minimum triplicate runs with statistical analysis (e.g., ANOVA) to ensure robustness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
